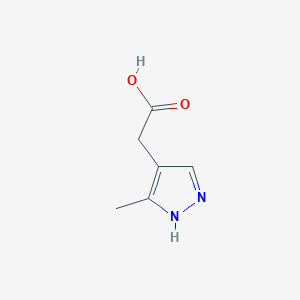

2-(3-methyl-1H-pyrazol-4-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

- 2-(3-methyl-1H-pyrazol-4-yl)acetic acid has been identified as a lead compound in the development of anti-inflammatory and analgesic agents. Pyrazole derivatives are known for their ability to modulate various biological pathways, making them suitable candidates for drug development.

Mechanism of Action

- The compound's mechanism of action often involves interactions with specific biological targets such as enzymes and receptors. For instance, it may inhibit pathways related to inflammation and pain, contributing to its potential use in treating conditions like arthritis and other inflammatory disorders.

Biological Research

Cancer Research

- Recent studies have shown that pyrazole derivatives, including this compound, possess anticancer properties. They have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). These compounds can inhibit key signaling pathways such as EGFR/PI3K/AKT/mTOR, which are critical in cancer cell proliferation and survival .

Inhibitory Activities

- The compound has demonstrated inhibitory activities against several cancer-related targets, including topoisomerase II and various kinases involved in tumor growth. This suggests a multifaceted approach to cancer treatment through the modulation of multiple pathways .

Synthesis and Derivative Development

Synthetic Approaches

- The synthesis of this compound can be achieved through various chemical reactions, often involving phenyl hydrazine and acetic acid derivatives. This versatility allows for the creation of numerous derivatives that can be screened for enhanced biological activity.

Structure–Activity Relationship (SAR) Studies

- Ongoing research into SAR has revealed that modifications to the pyrazole ring can significantly affect the compound's biological activity. For example, substituents on the pyrazole ring can enhance or reduce cytotoxicity against different cancer cell lines .

Broader Applications

Agricultural Chemistry

- Beyond medicinal applications, pyrazole derivatives are also explored for their potential use as agrochemicals. Their biological activity makes them suitable candidates for developing fungicides and herbicides, contributing to agricultural productivity .

Chemical Properties

- The compound's unique structure allows it to act as a chelating agent for metal ions, which can be useful in various chemical processes including extraction and purification methods in both laboratory and industrial settings .

Case Studies and Quantitative Data

化学反应分析

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:

-

Amide bond formation : Reacting with amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) yields pyrazole-containing amides. A representative reaction achieved 60–83% yields under mild conditions (DMF, 10–35°C) .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | HATU, DIEA, DMF, 10–35°C | Acetamide derivatives | 60–83% |

Nucleophilic Substitution on the Pyrazole Ring

The pyrazole ring participates in electrophilic aromatic substitution (EAS) reactions. Key examples include:

-

Halogenation : Chlorination at the pyrazole ring’s 4-position occurs using reagents like POCl₃ or SOCl₂, forming derivatives such as 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid.

-

Alkylation : Reacting with alkyl halides under basic conditions introduces substituents at the nitrogen or carbon positions of the pyrazole.

Condensation Reactions

The compound acts as a precursor in heterocyclic synthesis:

-

Formation of pyrazolyl-s-triazines : Reacting with β-dicarbonyl compounds and s-triazine derivatives in ethanol-AcOH under reflux forms fused pyrazole-s-triazine systems (e.g., 5a–i ), with yields up to 92% under optimized conditions .

| Reactants | Solvent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-Dicarbonyl + s-triazine | Ethanol-AcOH (2:1), 6–8 h reflux | Pyrazolyl-s-triazine derivatives | 76–92% |

Oxidative Coupling Reactions

In the presence of oxygen or Cu(OAc)₂, the compound participates in dehydrogenative coupling:

-

Synthesis of (pyrazol-4-ylidene)pyridines : Reaction with 1-amino-2-imino-pyridines in ethanol-AcOH under O₂ produces fused pyrazole-pyridine systems (e.g., 6a–s ) with yields up to 92% .

| Conditions | Oxidant | Product Yield |

|---|---|---|

| EtOH, AcOH (6 equiv), O₂ | O₂ (1 atm) | 92% |

| EtOH, AcOH (6 equiv), air | Air | 76% |

Salt Formation

The carboxylic acid group forms salts with bases. For example, reaction with HCl yields the hydrochloride salt .

Functionalization via Cross-Coupling

The compound serves as a building block in metal-catalyzed reactions:

-

Au-catalyzed cyclization : Used in gold-catalyzed reactions with alkynyl boronic acids to generate fused heterocycles .

Key Reaction Mechanisms

属性

CAS 编号 |

1314928-85-2 |

|---|---|

分子式 |

C6H8N2O2 |

分子量 |

140.14 |

IUPAC 名称 |

2-(5-methyl-1H-pyrazol-4-yl)acetic acid |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(2-6(9)10)3-7-8-4/h3H,2H2,1H3,(H,7,8)(H,9,10) |

InChI 键 |

ZYGUBLYBHLVTPW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NN1)CC(=O)O |

规范 SMILES |

CC1=C(C=NN1)CC(=O)O |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。